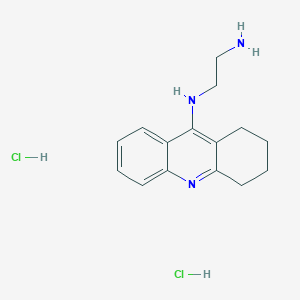

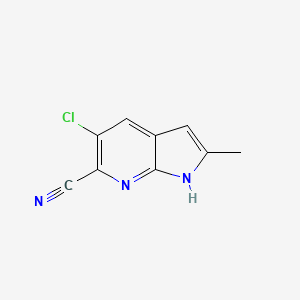

2-Chloroquinazoline-6-carbonitrile

Vue d'ensemble

Description

2-Chloroquinazoline-6-carbonitrile is an organic compound. It is a versatile synthetic intermediate used in various organic transformations .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. A recent study highlighted the use of a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper for the green synthesis of quinazoline derivatives .

Molecular Structure Analysis

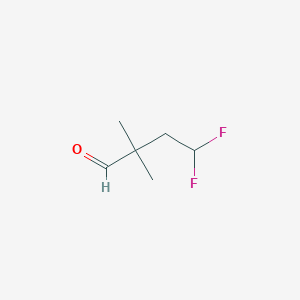

The molecular formula of this compound is C9H4ClN3 . The exact mass and monoisotopic mass of the compound are 189.0093699 g/mol .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in metal-catalyzed cross-coupling reactions to form novel polysubstituted derivatives .

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

Chemical Reactivity and Synthesis of Heterocyclic Systems : Studies have shown the potential of carbonitriles like 2-Chloroquinazoline-6-carbonitrile in chemical transformations. For instance, 6-methylchromone-3-carbonitrile reacted with various nucleophilic reagents to produce unexpected chromenopyridines and benzoxocines. These reactions open avenues for synthesizing a variety of heterocyclic systems (Ibrahim & El-Gohary, 2016).

Synthesis of Pyridoquinazoline Derivatives : The reaction of 2-chloroquinazoline carbonitriles with other chemical agents has been utilized to synthesize pyridoquinazoline derivatives. This demonstrates the utility of such compounds in creating diverse and biologically active molecules (Yassin, 2009).

Formation of Fused Heterocyclic Compounds : Carbonitriles have been used to synthesize fused heterocyclic compounds, showcasing their importance in medicinal chemistry and drug design (El-Dean, Radwan, & Zaki, 2010).

Optoelectronic and Charge Transport Properties

- Exploration of Optoelectronic Properties : Research into hydroquinoline derivatives, which are structurally similar to this compound, has provided insights into their optoelectronic, nonlinear, and charge transport properties. This indicates the potential of such compounds in developing multifunctional materials for various technological applications (Irfan et al., 2020).

Photophysical and Computational Studies

- Fluorescent Properties and Computational Analysis : The synthesis of new fluorescent carbonitriles and their detailed computational and structural analysis suggest the significance of these compounds in developing materials with unique photophysical properties. Such research is crucial for advancements in fields like material science and nanotechnology (Singh, Singh, & Khurana, 2017).

Biological and Medicinal Applications

- Synthesis of Bioactive Compounds : Research into chloroquinoline-3-carbonitrile derivatives, which are structurally related to this compound, has shown that most types of reactions with these compounds have been successfully used in producing biologically active compounds. This highlights their significance in the development of new pharmaceuticals (Mekheimer et al., 2019).

Orientations Futures

The future directions of research on 2-Chloroquinazoline-6-carbonitrile could involve further exploration of its synthesis, chemical reactions, and potential applications. There is also a need for more detailed studies on its safety and hazards. The compound’s mechanism of action and its physical and chemical properties could also be areas of future research .

Mécanisme D'action

Pharmacokinetics

. These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy . .

Propriétés

IUPAC Name |

2-chloroquinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-12-5-7-3-6(4-11)1-2-8(7)13-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKRCUFKBKTGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)

![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)

![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)